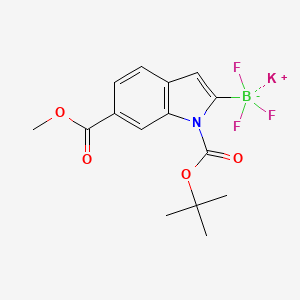
Potassium (1-(tert-butoxycarbonyl)-6-(methoxycarbonyl)-1H-indol-2-yl)trifluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium (1-(tert-butoxycarbonyl)-6-(methoxycarbonyl)-1H-indol-2-yl)trifluoroborate is a chemical compound that belongs to the class of organoboron compounds. These compounds are known for their versatility in organic synthesis, particularly in cross-coupling reactions. The presence of the trifluoroborate group makes this compound highly reactive and useful in various chemical transformations.
Métodos De Preparación
The synthesis of Potassium (1-(tert-butoxycarbonyl)-6-(methoxycarbonyl)-1H-indol-2-yl)trifluoroborate typically involves the reaction of tert-butoxycarbonyl-protected amino acids with trifluoroborate salts. The reaction conditions often include the use of coupling reagents and bases to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Análisis De Reacciones Químicas
Potassium (1-(tert-butoxycarbonyl)-6-(methoxycarbonyl)-1H-indol-2-yl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoroborate group can be substituted with other functional groups using appropriate reagents.
Cross-Coupling Reactions: This compound is particularly useful in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or heteroaryl halides in the presence of palladium catalysts to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to yield different products.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Potassium (1-(tert-butoxycarbonyl)-6-(methoxycarbonyl)-1H-indol-2-yl)trifluoroborate has several scientific research applications:
Chemistry: It is widely used in organic synthesis for the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological processes and the development of new drugs.
Industry: The compound is used in the production of fine chemicals and advanced materials.
Mecanismo De Acción
The mechanism by which Potassium (1-(tert-butoxycarbonyl)-6-(methoxycarbonyl)-1H-indol-2-yl)trifluoroborate exerts its effects involves the activation of the trifluoroborate group. This activation facilitates the formation of carbon-carbon bonds in cross-coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparación Con Compuestos Similares
Potassium (1-(tert-butoxycarbonyl)-6-(methoxycarbonyl)-1H-indol-2-yl)trifluoroborate can be compared with other similar compounds, such as:
- Potassium (S)-((tert-butoxycarbonyl(1-methoxy-1-oxopropan-2-yl)amino)methyl)trifluoroborate
- Potassium (S)-((tert-butoxycarbonyl(1-methoxy-1-oxo-3-phenylpropan-2-yl)amino)methyl)trifluoroborate
These compounds share similar structural features and reactivity but may differ in their specific applications and reaction conditions. The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and versatility in organic synthesis.
Propiedades
Fórmula molecular |
C15H16BF3KNO4 |
|---|---|
Peso molecular |
381.20 g/mol |
Nombre IUPAC |
potassium;trifluoro-[6-methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boranuide |
InChI |
InChI=1S/C15H16BF3NO4.K/c1-15(2,3)24-14(22)20-11-7-10(13(21)23-4)6-5-9(11)8-12(20)16(17,18)19;/h5-8H,1-4H3;/q-1;+1 |
Clave InChI |
VGLOBIHKFPIIRR-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1=CC2=C(N1C(=O)OC(C)(C)C)C=C(C=C2)C(=O)OC)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


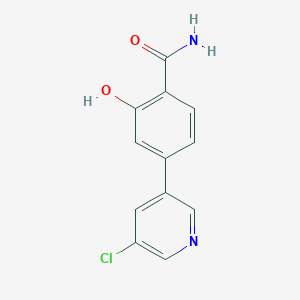
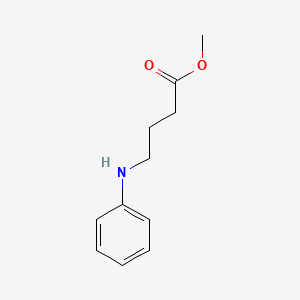
![6-Methylimidazo[1,2-b]pyridazine-2-carboxylic acid](/img/structure/B12844279.png)


![3-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B12844292.png)
![1-(6-(Trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone](/img/structure/B12844300.png)
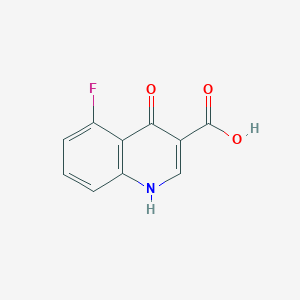
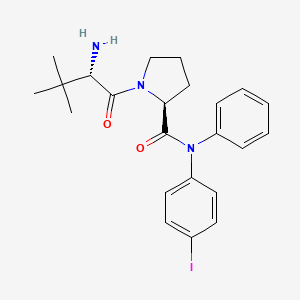

![Ethyl 2-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazole-5-carboxylate](/img/structure/B12844336.png)



